molecular formula C7H19Si2 B14672362 CID 12530490

CID 12530490

Cat. No.: B14672362
M. Wt: 159.40 g/mol
InChI Key: XCMKWAKBLMJXAW-UHFFFAOYSA-N
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Description

The compound was characterized via GC-MS, with its mass spectrum and chromatographic profile analyzed to determine its content in CIEO fractions. Further structural elucidation would require access to its PubChem entry or additional analytical data .

Properties

Molecular Formula

C7H19Si2

Molecular Weight

159.40 g/mol

InChI

InChI=1S/C7H19Si2/c1-6-9(5,7-2)8(3)4/h6-7H2,1-5H3

InChI Key

XCMKWAKBLMJXAW-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 12530490 involves specific synthetic routes and reaction conditions. The exact synthetic methods and conditions can vary, but typically involve the use of specific reagents and catalysts to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The specific methods used can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: CID 12530490 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, can also play a significant role in determining the outcome of the reactions.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can vary widely and may include various derivatives and analogs of the original compound.

Scientific Research Applications

CID 12530490 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study specific biochemical pathways and interactions. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 12530490 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural and functional analogs can be inferred from related studies:

Table 1: Comparison of CID 12530490 with Structurally or Functionally Related Compounds

Compound (PubChem CID) Structural/Functional Similarity Key Differences Reference
Betulin (CID 72326) Both are triterpenoids; betulin shares a lupane skeleton common in plant-derived compounds. Betulin lacks the functional groups (e.g., hydroxylation or esterification) potentially present in this compound, as inferred from its GC-MS profile.
Ginkgolic Acid 17:1 (CID 5469634) Likely shares hydrophobicity and potential bioactivity (e.g., enzyme inhibition). Ginkgolic acid has a phenolic lipid structure, distinct from this compound’s terpenoid-like profile.
DHEAS (CID 12594) Both are steroids; DHEAS is a sulfated steroid involved in metabolic processes. DHEAS has a sulfated side chain, whereas this compound’s structure (based on mass spectrum) suggests a non-sulfated, oxygenated terpenoid.

Key Research Findings

Analytical Differentiation : this compound was isolated via vacuum distillation of CIEO, with its GC-MS profile distinct from other fractions, suggesting unique volatility and polarity .

Technical Applications: Unlike this compound, which was analyzed via GC-MS, similar compounds (e.g., ginsenosides in ) often require LC-MS with collision-induced dissociation (CID) for structural characterization, highlighting methodological differences in analysis .

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